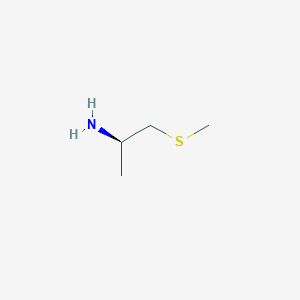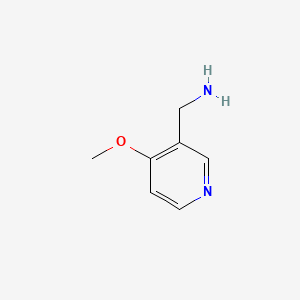
2,5-二氟-4-吗啉-4-基苯胺
描述
Molecular Structure Analysis
The molecular weight of 2,5-Difluoro-4-morpholin-4-ylaniline is 214.21 . Its IUPAC name is 2,5-difluoro-4-morpholinoaniline and its Inchi Code is 1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .Physical And Chemical Properties Analysis
2,5-Difluoro-4-morpholin-4-ylaniline is a powder at room temperature .科学研究应用
吗啉衍生物的化学和药理学意义:吗啉衍生物因其多样的药理活性而备受探索。由于其有效的药效基团活性,科学家们一直致力于设计和合成新型吗啉衍生物,包括作为药理活性化合物合成中的中间体。此类活性表明 2,5-二氟-4-吗啉-4-基苯胺 在类似背景下具有效用,可能有助于开发新的治疗剂 (M. Asif & M. Imran, 2019)。
分析和检测方法:虽然与 2,5-二氟-4-吗啉-4-基苯胺 没有直接关系,但关于用于确定抗氧化活性的分析方法的综述强调了为各种化合物(包括 2,5-二氟-4-吗啉-4-基苯胺)开发灵敏且特异的检测方法的重要性。此类方法对于理解该化合物在生物系统中的作用和影响至关重要 (I. Munteanu & C. Apetrei, 2021)。
合成方法和药学应用:对哌嗪和吗啉类似物的合成方法的探索凸显了利用这些支架进行药学应用的持续兴趣。这包括开发新的合成方法,这些方法可适用于 2,5-二氟-4-吗啉-4-基苯胺 在药学背景下的合成和应用 (Al-Ghorbani Mohammed 等,2015)。
基因功能抑制:对吗啉寡核苷酸的研究(在各种模式生物中抑制基因功能)提供了有关吗啉衍生物如何在遗传研究和可能的治疗干预中得到利用的见解。虽然与 2,5-二氟-4-吗啉-4-基苯胺 没有直接关系,但这表明吗啉衍生物在调节基因表达以用于研究和治疗目的方面具有潜力 (J. Heasman, 2002)。
安全和危害
The safety information for 2,5-Difluoro-4-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the discovery of innovative drugs .
Mode of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .
Biochemical Pathways
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that 2,5-difluoro-4-morpholin-4-ylaniline may have similar effects .
属性
IUPAC Name |
2,5-difluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDTKMYLKMVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238704-91-0 | |
| Record name | 2,5-difluoro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
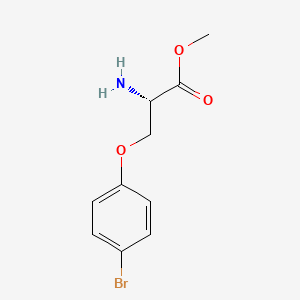

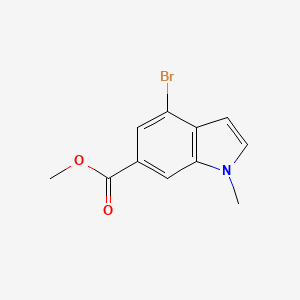

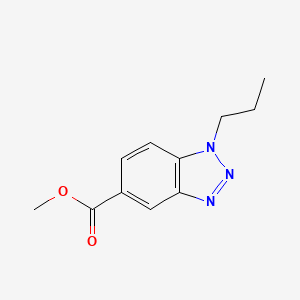



![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
